2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Overview
Description
“2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid” is an organic compound . It has been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown potential in inhibiting the α-amylase enzyme, which could be beneficial in treating diabetes .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . This method provides a robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions involve the direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .
Scientific Research Applications
Importance in Hybrid Catalyst Synthesis
The pyranopyrimidine core, closely related to 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is significant in medicinal and pharmaceutical industries for its wide synthetic applications and bioavailability. Recent studies have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the development of lead molecules through one-pot multicomponent reactions, highlighting the potential of pyranopyrimidine derivatives in creating bioactive compounds (Parmar, Vala, & Patel, 2023).
Role in Pyrimidine Derivatives Synthesis
The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from 1,3-diaryl barbituric acid and anthranilic acid demonstrates the utility of pyrimidine derivatives, including this compound, in producing compounds with significant therapeutic importance. These syntheses provide a pathway to diverse biologically active pyrimidine-based compounds, indicating the broader applicability of such derivatives in drug development (Nandha Kumar et al., 2001).
Applications in Optical Sensors
Pyrimidine derivatives, including structures related to this compound, are employed in the design of optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them suitable for sensing applications and highlights their potential in the development of novel sensing materials (Jindal & Kaur, 2021).
Contribution to Anti-cancer Research
The pyrimidine scaffold is foundational in DNA and RNA, making pyrimidine-based compounds, like this compound, critical in anticancer research. These compounds exhibit diverse pharmacological activities, including anticancer effects, by interacting with various enzymes, targets, and receptors. The exploration of pyrimidine-based scaffolds in anticancer patents emphasizes their potential as future drug candidates in oncology (Kaur et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product.
Pharmacokinetics
It’s known that the compound is slightly soluble in water, and soluble in dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. It should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain its stability and efficacy.
Safety and Hazards
While specific safety and hazard information for “2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid” is not available in the retrieved papers, it is noted that it is an organic compound with certain toxicity . Proper safety precautions, such as wearing gloves, goggles, and protective clothing, should be taken when handling or using this compound .
Properties
IUPAC Name |
2,4-dichloro-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O3Si/c1-22(2,3)5-4-21-7-18-6-8(12(19)20)9-10(14)16-13(15)17-11(9)18/h6H,4-5,7H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSACMZRPDUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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